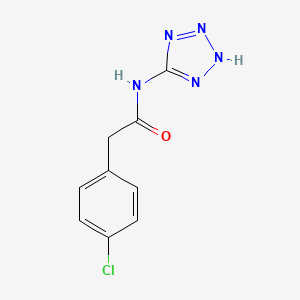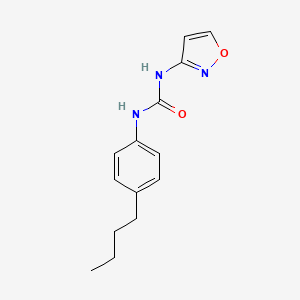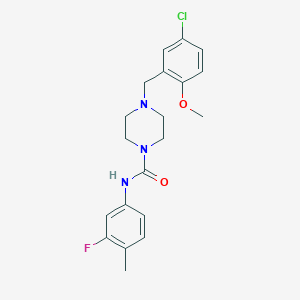
2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide is a chemical compound that features a chlorophenyl group and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to cyclization to form the tetrazole ring. The final step involves the acylation of the tetrazole derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amine derivatives.
科学的研究の応用
2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(4-クロロフェニル)-N-(1H-テトラゾール-5-イル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節することができます。テトラゾール環は、カルボキシレート基を模倣することが知られており、化合物が類似の方法で生物学的標的に相互作用することを可能にします。
6. 類似の化合物との比較
類似の化合物
- 2-(4-クロロフェニル)-N-(1H-テトラゾール-5-イル)アセトアミド
- 4-(4-クロロフェニル)-5-(1-フェニル-1H-テトラゾール-5-イル)ピリミジン-2-アミン
- 5-クロロ-2-(1H-テトラゾール-5-イル)アニリン
独自性
2-(4-クロロフェニル)-N-(1H-テトラゾール-5-イル)アセトアミドは、クロロフェニル基とテトラゾール環の特定の組み合わせによりユニークです。この構造は、さまざまな用途に価値のある独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-N-(1H-tetrazol-5-yl)acetamide
- 4-(4-chlorophenyl)-5-(1-phenyl-1H-tetrazol-5-yl)pyrimidin-2-amine
- 5-chloro-2-(1H-tetrazol-5-yl)aniline
Uniqueness
This compound is unique due to its specific combination of a chlorophenyl group and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H8ClN5O |
|---|---|
分子量 |
237.64 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C9H8ClN5O/c10-7-3-1-6(2-4-7)5-8(16)11-9-12-14-15-13-9/h1-4H,5H2,(H2,11,12,13,14,15,16) |
InChIキー |
HRDAHLAAQRODHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC2=NNN=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10967250.png)
![diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10967255.png)

![2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10967267.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10967280.png)
![2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967282.png)
![1-(2,3-Dichlorophenyl)-3-[1-(pyridin-4-yl)ethyl]urea](/img/structure/B10967288.png)
![N-cyclopentyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10967292.png)


![4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10967306.png)
![N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B10967309.png)

